Pbrm1-BD2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pbrm1-BD2-IN-2 is a selective and cell-active inhibitor of the polybromo-1 (PBRM1) bromodomain. This compound exhibits binding affinity and inhibitory activity specifically targeting the PBRM1-BD2 domain, with dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of 9.3 micromolar and 1.0 micromolar, respectively . This compound is primarily used in cancer research due to its ability to inhibit the growth of PBRM1-dependent cancer cells .
Métodos De Preparación
The synthetic routes and reaction conditions for Pbrm1-BD2-IN-2 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and activity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield .
Análisis De Reacciones Químicas
Pbrm1-BD2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pbrm1-BD2-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Pbrm1-BD2-IN-2 exerts its effects by competitively inhibiting the binding of acetylated lysine residues to the bromodomain pocket of PBRM1. This inhibition disrupts the interaction between PBRM1 and chromatin, leading to altered gene expression and cellular processes . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and its associated proteins and nucleic acids .
Comparación Con Compuestos Similares
Pbrm1-BD2-IN-2 is unique in its high selectivity and binding affinity for the PBRM1-BD2 domain. Similar compounds include:
FHD-286: Another bromodomain inhibitor with different selectivity and binding properties.
MS436: A compound targeting bromodomains with distinct inhibitory activity.
Cycloastragenol: A natural product with bromodomain inhibitory effects.
These compounds differ in their chemical structures, binding affinities, and specific targets, highlighting the uniqueness of this compound in its selectivity for the PBRM1-BD2 domain .
Propiedades
Fórmula molecular |
C14H9Cl2FN2O |
---|---|
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20) |
Clave InChI |
LRNRPLFSBRYMGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.